4-Piperidin-4-ylbutanal is a chemical compound with the molecular formula C9H17N and a molecular weight of 155.25 g/mol. It is classified as an aliphatic amine, specifically a derivative of piperidine, which is a six-membered nitrogen-containing ring. The compound features a butanal side chain attached to the piperidine ring, making it significant in various chemical and biological applications.
This compound can be synthesized through several methods, primarily involving the reaction of piperidine derivatives with aldehydes or ketones. The availability of starting materials such as piperidine and butanal makes it accessible for laboratory synthesis.
4-Piperidin-4-ylbutanal falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is often explored in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 4-Piperidin-4-ylbutanal typically involves reductive amination or direct alkylation methods. One common approach includes:
The molecular structure of 4-Piperidin-4-ylbutanal consists of a piperidine ring with a butanal substituent at the fourth position. The structural formula can be represented as follows:
4-Piperidin-4-ylbutanal can undergo various chemical reactions:
The mechanism of action for 4-Piperidin-4-ylbutanal involves its interaction with biological targets, primarily through its amine functional group. This allows it to act as a nucleophile in various biochemical pathways, potentially influencing enzyme activity and biological signaling processes.
Research indicates that compounds containing piperidine rings often exhibit significant interactions with neurotransmitter systems, suggesting that 4-Piperidin-4-ylbutanal may have implications in neuropharmacology.
4-Piperidin-4-ylbutanal has several scientific uses:
Transition metal-catalyzed hydroformylation enables efficient construction of the piperidine scaffold in 4-Piperidin-4-ylbutanal precursors. This method employs rhodium or cobalt complexes to mediate the addition of syngas (CO/H₂) across alkenylamide substrates. Key regioselectivity arises from amide-directed "chelation control," favoring six-membered ring formation via a cyclic transition state. For example, 3-butenamide undergoes hydroformylation using Rh₄(CO)₁₂ under 82 atm CO/H₂ (1:1), yielding 92% dihydro-2-pyridone as a key intermediate. The mechanism involves alkene coordination to rhodium hydride species, regioselective hydride insertion, CO migration, and reductive elimination. Selectivity is tunable via ligands: PPh₃ excess (20 equiv) suppresses pyrrolinone byproducts, achieving >90% piperidinone yield [8].
Table 1: Catalytic Systems for Alkenylamide Hydroformylation
| Substrate | Catalyst | Ligand | Pressure (atm) | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-Butenamide | Rh₄(CO)₁₂ | None | 82 (CO/H₂=1:1) | Dihydro-2-pyridone | 92 |
| 3-Butenamide | RhCl(PPh₃)₃ | PPh₃ (20 eq) | 100 (CO/H₂=1:1) | 3,4-Dihydro-2-pyridone | 92 |
| Alkenylamide | Co₂(CO)₈ | None | 200 | N-Acylpiperidine carboxylate | 60–75 |
The intramolecular Wakamatsu reaction converts N-acyl amino alkanals into cyclic N-acyl amino acids (e.g., piperidine-1-carboxylic acids) using cobalt catalysts. This process proceeds via hemiamidal intermediates formed through nucleophilic attack of the amide nitrogen on the aldehyde group. Subsequent oxidative carbonylation by Co₂(CO)₈ generates acyl-cobalt species, hydrolyzed to N-acylpiperidine carboxylates. The reaction requires high temperatures (120–150°C) and CO pressure (100–200 atm), with yields of 60–75%. Mechanistic studies confirm amide carbonyl coordination to cobalt is essential, preventing H₂ oxidative addition and facilitating hydrolysis [8]. This route is foundational for functionalized piperidine cores in 4-Piperidin-4-ylbutanal synthesis.
Nucleophilic substitution reactions enable C–C bond formation between piperidine and alkyl chains. Reductive amination of 4-amino-1-Boc-piperidine with aldehydes (e.g., phenylacetaldehyde) using triacetoxyborohydride yields secondary amines, which are alkylated with electrophiles (alkyl bromides, benzyl chlorides) to install the butanal linker. For instance, tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate – a precursor to 4-Piperidin-4-ylbutanal derivatives – is synthesized via palladium-catalyzed coupling, followed by Boc deprotection and alkylation [3] [9]. α-Lithiation of N-Boc-piperidine with tert-butyllithium generates nucleophiles that react with electrophiles (e.g., dimethyl sulfate), enabling stereoselective 2,6-dialkylation for branched analogs [3].
Coupling piperidine intermediates with carboxylic acids uses hydroxybenzotriazole (HOBt) and uronium salts (e.g., HBTU) to suppress racemization and enhance efficiency. This method is pivotal for attaching lipophilic groups that influence bioavailability. For example, 4-aminopiperidine scaffolds are acylated with benzoic acid derivatives under HOBt/DIEA in DMF, yielding amides with >85% purity. Similarly, sulfonamide linkages form via reaction with benzenesulfonyl chloride. These reactions proceed at 0–25°C in aprotic solvents (CH₂Cl₂, DMF), minimizing side products [7] [10].
Incorporation of N-trifluoromethyl groups reduces human ether-à-go-go-related gene channel binding, a critical liability in drug development. In GPR119 agonists, replacing ethyl with trifluoromethyl at piperidine nitrogen (e.g., analog 10) lowered human ether-à-go-go-related gene inhibition (IC₅₀ >30 μM) while boosting receptor activity. Non-fluorinated analogs (e.g., ethyl derivative 8b) showed no improvement. The trifluoromethyl group alters conformational preference and electron density, weakening π-cation interactions with human ether-à-go-go-related gene residues [1]. This strategy is broadly applicable to 4-Piperidin-4-ylbutanal derivatives targeting CNS disorders.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2